molecular formula C27H21F3N2O4S B10993391 7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B10993391
M. Wt: 526.5 g/mol
InChI Key: NEUYMLPOHOZFKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps. One common method starts with the preparation of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. This intermediate is then subjected to cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid at 25°C for 17 hours . The reaction mixture is then poured onto crushed ice, stirred, and filtered to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels and receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group enhances its binding affinity and selectivity for certain targets .

Properties

Molecular Formula

C27H21F3N2O4S

Molecular Weight

526.5 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C27H21F3N2O4S/c1-35-21-11-16-9-10-31(25(33)13-17(16)12-22(21)36-2)15-26(34)32-19-5-3-4-6-23(19)37-24-8-7-18(14-20(24)32)27(28,29)30/h3-12,14H,13,15H2,1-2H3

InChI Key

NEUYMLPOHOZFKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F)OC

Origin of Product

United States

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